![molecular formula C20H19F3N4O3S2 B4171301 ethyl 4-cyano-3-methyl-5-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4171301.png)
ethyl 4-cyano-3-methyl-5-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]-2-thiophenecarboxylate
Overview
Description
This compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a thiophene ring, and an amide linkage. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the trifluoromethyl group could introduce interesting electronic effects, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the cyano group might undergo reactions like reduction to form an amine, or the trifluoromethyl group might participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a cyano group could increase its polarity, and the trifluoromethyl group could increase its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3S2/c1-3-30-18(29)15-10(2)12(8-24)17(32-15)26-14(28)9-31-19-25-13-7-5-4-6-11(13)16(27-19)20(21,22)23/h3-7,9H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUHMAVRPANNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NC3=C(CCCC3)C(=N2)C(F)(F)F)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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